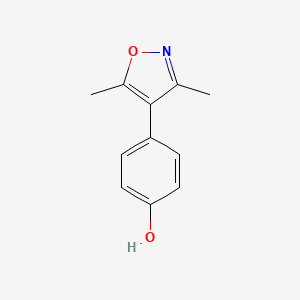

4-(3,5-Dimethylisoxazol-4-YL)phenol

Description

Properties

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-11(8(2)14-12-7)9-3-5-10(13)6-4-9/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETDAHHUUHZPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470020 | |

| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875628-75-4 | |

| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An Overview of the Isoxazole Heterocycle in Chemical Research

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. nih.govrsc.orgnih.gov Its unique electron-rich aromatic structure and the presence of a weak nitrogen-oxygen bond make it a versatile scaffold for creating a wide array of derivatives with diverse biological activities. nih.govmdpi.com The isoxazole nucleus is a key component in numerous pharmaceuticals, highlighting its therapeutic potential. nih.govnih.gov

The significance of the isoxazole ring stems from several key characteristics:

Broad Spectrum of Biological Activities: Isoxazole derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects. rsc.orgnih.govresearchgate.net This versatility makes them attractive candidates for the development of new therapeutic agents. rsc.orgresearchgate.net

Synthetic Accessibility: The development of novel synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has made the synthesis of complex isoxazole derivatives more efficient. rsc.orgnih.gov This allows for the creation of large libraries of compounds for screening and optimization.

Structural Versatility: The isoxazole ring can be readily modified with various substituents, allowing for the fine-tuning of its physicochemical properties and biological activity. nih.govmdpi.com This adaptability is crucial for designing drugs with improved potency, selectivity, and pharmacokinetic profiles. mdpi.commdpi.com

The following table provides a glimpse into the diverse applications of isoxazole-containing compounds in medicine:

| Drug Name | Therapeutic Use |

| Sulfamethoxazole | Antibacterial |

| Cloxacillin | Antibiotic |

| Leflunomide (B1674699) | Antirheumatic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Risperidone | Antipsychotic |

Data sourced from multiple research articles. nih.govijcrt.orgipinnovative.com

The Role of Phenolic Moieties in Isoxazole Based Chemical Scaffolds

The incorporation of a phenolic moiety into an isoxazole-based scaffold often enhances the biological activity of the resulting compound. mdpi.com Phenolic compounds are known for their antioxidant properties and their ability to interact with various biological targets. nih.govmdpi.com

The synergy between the isoxazole (B147169) ring and the phenolic group can be attributed to several factors:

Enhanced Biological Activity: The phenolic hydroxyl group can participate in hydrogen bonding interactions with biological macromolecules, leading to improved binding affinity and efficacy. mdpi.com For instance, phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold, which is structurally related to isoxazole, have shown potent tyrosinase inhibitory activity. mdpi.com

Antioxidant Properties: Many phenolic compounds exhibit significant antioxidant activity, which can be beneficial in treating diseases associated with oxidative stress. nih.gov The combination with an isoxazole ring can lead to the development of novel antioxidants. nih.gov

The synthesis of isoxazole derivatives from naturally occurring phenolic compounds like tyrosol and hispolon (B173172) has yielded compounds with significant antiproliferative and anti-tuberculosis activities, respectively. nih.govmdpi.com This further underscores the importance of the phenolic moiety in designing bioactive isoxazole-based molecules. mdpi.com

Elucidation of 4 3,5 Dimethylisoxazol 4 Yl Phenol As a Pivotal Structural Motif in Advanced Chemical Biology

Reactivity Dynamics of the Isoxazole Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is an aromatic system. youtube.com Its reactivity is characterized by a degree of resistance to electrophilic attack due to the electron-withdrawing nature of the heteroatoms, yet it can undergo various transformations, including ring-opening reactions and substitution reactions under specific conditions. nanobioletters.com

Ring-Opening Reactions and Subsequent Transformations

The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under certain conditions, leading to ring-opening reactions. This can be initiated by various stimuli, including enzymatic action or chemical reagents. For instance, in a manner analogous to the metabolic ring opening of the anti-inflammatory drug leflunomide (B1674699), the isoxazole ring can be cleaved. researchgate.netnih.gov Studies on leflunomide have shown that its 3-unsubstituted isoxazole ring undergoes N-O bond cleavage to form an active α-cyanoenol metabolite. researchgate.netnih.gov This process can be catalyzed by enzymes like cytochrome P450. researchgate.netnih.gov The presence of a hydrogen atom at the C3 position is often crucial for this type of ring scission. researchgate.net

Furthermore, isoxazoles can undergo ring-opening fluorination when treated with an electrophilic fluorinating agent. researchgate.net This reaction proceeds through electrophilic fluorination followed by deprotonation, resulting in the formation of tertiary fluorinated carbonyl compounds. researchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups. researchgate.net In some cases, isoxazoles can be transformed into oxazoles under basic conditions, a process that involves a remarkable rearrangement. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

Due to its inherent electron deficiency, the isoxazole ring is generally not highly reactive towards electrophilic aromatic substitution (SEAr). nanobioletters.com However, the introduction of functional groups can be achieved through various strategies. For example, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl) provides a pathway to highly substituted 4-iodoisoxazoles. nih.gov These iodo-derivatives can then be further functionalized through palladium-catalyzed cross-coupling reactions. nih.gov

While direct electrophilic substitution on the isoxazole ring can be challenging, intramolecular SEAr reactions have been successfully employed to synthesize fused heterocyclic systems containing an isoxazole ring. researchgate.net The presence of electron-donating groups on the isoxazole can facilitate such reactions. researchgate.net

Nucleophilic aromatic substitution (SNAr) reactions are more feasible on isoxazole rings, particularly when activated by electron-withdrawing groups. For instance, 5-nitroisoxazoles readily undergo SNAr reactions with various nucleophiles, providing a route to a diverse range of substituted isoxazoles. researchgate.net

Reactivity of the Phenolic Functional Group

Chemical Reactions Involving the Hydroxyl Group

The hydroxyl group of the phenol is weakly acidic and can be deprotonated by a base to form a phenoxide ion. wikipedia.org This phenoxide is a potent nucleophile and can participate in reactions such as the Schotten-Baumann reaction, where it reacts with an acyl chloride to form an ester. wikipedia.org The hydroxyl group itself is generally resistant to substitution and elimination reactions. libretexts.org However, it can be converted to an ether through reactions like treatment with diazomethane (B1218177) in the presence of a Lewis acid. wikipedia.org

The hydrogen-donating ability of the phenolic hydroxyl group is a key aspect of its reactivity, particularly in the context of radical scavenging. nih.gov The stability of the resulting phenoxyl radical is influenced by the substituents on the aromatic ring. cmu.edu

Aromatic Substitution Reactions on the Phenol Ring

The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions on the phenol ring. byjus.comnumberanalytics.comchemistrysteps.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic system, stabilizing the intermediate arenium ion. byjus.comlibretexts.org Consequently, phenols are highly susceptible to electrophilic attack and often react under milder conditions than benzene (B151609) itself. wikipedia.orglibretexts.org

Common electrophilic aromatic substitution reactions that phenols undergo include:

Halogenation: Phenols react readily with halogens, such as bromine in water, to give poly-substituted products, like 2,4,6-tribromophenol. byjus.comlibretexts.org Monosubstitution can be achieved using less polar solvents and lower temperatures. byjus.com

Nitration: With dilute nitric acid, a mixture of ortho- and para-nitrophenols is formed. byjus.comlibretexts.org Concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.comlibretexts.org

Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, often without the need for a strong Lewis acid catalyst. wikipedia.orgchemistrysteps.com

Kolbe's Reaction: Treatment of a phenoxide ion with carbon dioxide leads to the formation of ortho-hydroxybenzoic acid. byjus.com

Reimer-Tiemann Reaction: Reaction with chloroform (B151607) in the presence of a base introduces an aldehyde group at the ortho position. byjus.com

The control of chemo- and regioselectivity in the C-H functionalization of phenols can be challenging due to the potential for reaction at the hydroxyl group or at multiple positions on the ring. rsc.org

Intramolecular Interactions and Tautomeric Equilibria in Isoxazole-Phenol Systems

The juxtaposition of the isoxazole and phenol rings in this compound allows for potential intramolecular interactions and tautomeric equilibria. Tautomerism, the interconversion of constitutional isomers, is a known phenomenon in both isoxazole and phenol derivatives. nih.govrsc.org

In isoxazole systems, tautomerism can occur, for example, between different N-H and C-H forms, and the equilibrium can be influenced by substituents and the solvent. nih.gov Similarly, phenolic compounds can exist in equilibrium with their keto tautomers, although the enol (phenolic) form is typically more stable. mdpi.com

In molecules containing both a phenolic hydroxyl group and a nitrogen-containing heterocycle, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations and influencing tautomeric equilibria. nih.govnih.govutwente.nl For instance, in 2-[(E)-(3,4-dimethylisoxazol-5-yl)iminomethyl]phenol, an intramolecular O-H···N hydrogen bond is observed. nih.gov The nature of the solvent can also significantly affect the position of the tautomeric equilibrium. mdpi.comnih.gov Theoretical studies on related systems have shown that the relative stability of different tautomers can be predicted using computational methods. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4 3,5 Dimethylisoxazol 4 Yl Phenol

Comprehensive Spectroscopic Analyses for Structural Elucidation.rsc.orgresearchgate.netnih.govmdpi.comderpharmachemica.com

A combination of spectroscopic methods provides a complete picture of the molecular structure of 4-(3,5-Dimethylisoxazol-4-YL)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR).rsc.orgnih.govresearchgate.netchemicalbook.comchemicalbook.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in the molecule. The two methyl groups on the isoxazole (B147169) ring typically appear as sharp singlets in the upfield region of the spectrum. rsc.org Protons on the phenyl ring resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their substitution pattern. The phenolic hydroxyl proton usually appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the isoxazole and phenyl rings are characteristic of their electronic environment. researchgate.net The carbons of the two methyl groups will appear at the high-field end of the spectrum.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. nih.gov The HMBC spectrum is particularly useful for identifying the quaternary carbons by observing their long-range correlations with protons. rsc.org For example, the protons of the methyl groups show correlations to the C3, C4, and C5 carbons of the isoxazole ring, confirming their positions. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isoxazole-CH₃ (3-position) | Singlet | Upfield region |

| Isoxazole-CH₃ (5-position) | Singlet | Upfield region |

| Phenyl-H | Aromatic region | Aromatic region |

| Phenolic-OH | Broad singlet | - |

| Isoxazole-C3 | - | Characteristic shift |

| Isoxazole-C4 | - | Characteristic shift |

| Isoxazole-C5 | - | Characteristic shift |

| Phenyl-C (substituted) | - | Aromatic region |

| Phenyl-C (unsubstituted) | - | Aromatic region |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR).nih.govderpharmachemica.comajchem-a.comresearchgate.netijaemr.comthermofisher.com

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FT-IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.netijaemr.com The C-H stretching vibrations of the aromatic and methyl groups are typically observed in the 3100-2850 cm⁻¹ range. derpharmachemica.com The C=N stretching vibration within the isoxazole ring and C=C stretching of the aromatic ring appear in the 1650-1450 cm⁻¹ region. ajchem-a.com Fingerprint region, below 1400 cm⁻¹, contains a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H Stretch (Phenolic) | 3400 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 3000 - 2850 |

| C=N Stretch (Isoxazole) | ~1650 - 1600 |

| C=C Stretch (Aromatic) | ~1600 - 1450 |

| C-O Stretch (Phenolic) | ~1260 - 1200 |

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS).researchgate.netnih.govderpharmachemica.comnist.govunige.chnist.govmassbank.eu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to analyze the volatility and fragmentation pattern of the compound under electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions that provide structural information. nist.gov

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental formula of the compound by comparing the experimentally measured exact mass with the calculated mass for possible formulas. This is a definitive method for confirming the molecular formula of this compound as C₁₁H₁₁NO₂. unige.ch

Single Crystal X-ray Diffraction for Solid-State Structure Determination.researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Table 3: Representative Crystallographic Data for a Substituted Isoxazole Phenol (B47542) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1679 (3) |

| b (Å) | 15.1517 (6) |

| c (Å) | 9.9079 (4) |

| β (°) | 90.556 (2) |

| Volume (ų) | 1076.01 (8) |

| Z | 4 |

Note: The data presented is for a structurally related compound, 4-(1H-Benzo[d]imidazol-2-yl)phenol, and serves as an illustrative example of the type of information obtained from a single crystal X-ray diffraction study. researchgate.net

Purity Assessment and Elemental Composition Analysis.nih.govmdpi.comnist.gov

Ensuring the purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) is a commonly used technique to assess purity. By using a suitable stationary and mobile phase, a single sharp peak in the chromatogram indicates a high degree of purity. Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₁H₁₁NO₂, further confirming the identity and purity of the substance. mdpi.comnist.gov

Computational and Theoretical Investigations of 4 3,5 Dimethylisoxazol 4 Yl Phenol and Isoxazole Phenol Hybrids

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. These methods provide a foundational understanding of the geometry, stability, and reactivity of complex organic structures like isoxazole-phenol hybrids.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. oulu.finih.gov It allows for the optimization of molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and provides detailed information about electronic properties. nih.govnih.gov For a molecule like 4-(3,5-Dimethylisoxazol-4-YL)phenol, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (Phenol) | ~1.37 Å |

| O-H (Phenol) | ~0.97 Å | |

| C-C (Ring-Ring) | ~1.48 Å | |

| N-O (Isoxazole) | ~1.41 Å | |

| C=N (Isoxazole) | ~1.30 Å | |

| Bond Angle | C-O-H (Phenol) | ~109° |

| C-C-C (Aromatic) | ~120° | |

| C-N-O (Isoxazole) | ~110° | |

| Dihedral Angle | Phenol (B47542) Ring - Isoxazole (B147169) Ring | 30-50° |

Note: These values are representative and derived from general DFT studies on similar aromatic and heterocyclic compounds.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower stability. nih.govirjweb.com

In isoxazole-phenol hybrids, the HOMO is typically localized on the electron-rich phenol ring, indicating its role as the primary electron donor. Conversely, the LUMO is often centered on the electron-deficient isoxazole ring. nih.gov This separation of frontier orbitals facilitates intramolecular charge transfer, a key feature in the mechanism of action for many bioactive molecules. researchgate.net The magnitude of the HOMO-LUMO gap can be correlated with the biological activity of a series of compounds. nih.gov

Table 2: Representative Frontier Orbital Energies for Isoxazole-Phenol Hybrids

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Isoxazole-Phenol Hybrid | -6.1 | -1.6 | 4.5 | High Stability, Moderate Reactivity |

| Nitro-Substituted Hybrid | -6.5 | -2.4 | 4.1 | Increased Reactivity |

| Amino-Substituted Hybrid | -5.8 | -1.3 | 4.5 | Similar Reactivity to Parent |

Note: These values are illustrative, based on trends observed in computational studies of substituted aromatic compounds. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. Regions of positive potential (colored blue) indicate electron-deficient areas, such as hydrogen atoms bonded to electronegative atoms, which are attractive to nucleophiles.

For this compound, the MEP map would show a significant negative potential around the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the isoxazole ring. These sites represent likely points for hydrogen bonding interactions with biological receptors. A region of positive potential would be expected around the phenolic hydrogen, highlighting its role as a hydrogen bond donor.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods describe the intrinsic properties of a molecule, molecular modeling and dynamics simulations are used to predict how a molecule interacts with its biological environment, particularly with protein targets.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govresearchgate.net This method estimates the binding affinity and analyzes the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. niscpr.res.in

For isoxazole-phenol hybrids, docking studies have been employed to investigate their potential as inhibitors of various enzymes. nih.govnih.gov For instance, isoxazole derivatives have been docked into the active sites of targets like cyclooxygenase (COX) enzymes, Heat shock protein 90 (Hsp90), and various kinases. nih.govbonviewpress.com The phenolic hydroxyl group and the isoxazole nitrogen are often key pharmacophoric features, forming crucial hydrogen bonds with amino acid residues in the protein's active site.

Table 3: Illustrative Molecular Docking Results for an Isoxazole-Phenol Hybrid with a Protein Kinase Target

| Parameter | Result |

|---|---|

| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Predicted Binding Affinity (ΔG) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Phenolic -OH with Met793 (backbone) |

| Isoxazole N with Cys773 (side chain) | |

| Key Hydrophobic Interactions | Phenyl ring with Leu718, Val726 |

| Dimethyl groups with Ala743, Leu844 |

Note: This table presents a hypothetical but plausible docking scenario based on known interactions of similar inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.comtandfonline.com

For isoxazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. mdpi.com These models use steric and electrostatic fields as descriptors to predict activities such as anti-inflammatory or anti-rhinovirus effects. nih.govresearchgate.net The models often highlight the importance of specific substitutions on the phenyl or isoxazole rings for enhancing biological activity. For example, a QSAR study might reveal that bulky, hydrophobic groups at one position increase activity, while electron-withdrawing groups at another are beneficial. mdpi.com

Table 4: Example of a QSAR Model for Isoxazole Derivatives

| Model Equation | pIC₅₀ = 1.5 * (ClogP) - 0.8 * (H-Bond Donors) + 0.5 * (Molecular Weight) + 2.1 |

|---|---|

| Statistical Parameters | |

| r² (Correlation Coefficient) | 0.85 |

| q² (Cross-validation Coefficient) | 0.72 |

| Descriptor | Significance |

| ClogP (Lipophilicity) | Positive coefficient suggests higher activity with increased lipophilicity. |

| H-Bond Donors | Negative coefficient indicates that hydrogen bond donors may decrease activity. |

| Molecular Weight | Positive coefficient suggests a preference for larger molecules within the series. |

Note: This represents a simplified, generic QSAR model to illustrate the concept. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For isoxazole-phenol hybrids, MD simulations provide detailed information on conformational dynamics, solvent interactions, and binding stability with biological targets. These simulations solve Newton's equations of motion for a system of interacting particles, offering a dynamic view of the molecule's behavior at the atomic level.

In the context of drug design, MD simulations can be used to explore the stability of a ligand, such as an isoxazole derivative, within the binding pocket of a protein like an enzyme or receptor. acu.edu.in For instance, simulations can reveal how the compound this compound might interact with and adapt to the active site of a target protein, such as cyclooxygenase-2 (COX-2). acu.edu.in Key parameters analyzed during these simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and protein, and the network of hydrogen bonds formed between the ligand and the protein. acu.edu.in

Simulations of phenol and its derivatives in various environments have also been performed to understand their photodissociation dynamics and behavior in different solvation states. rsc.org These studies, often employing advanced methods like Direct Dynamics variational Multi-Configurational Gaussian (DD-vMCG), can model complex processes including nonadiabatic transitions between electronic states. rsc.org

Table 1: Representative Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | OPLS_2005, AMBER |

| Solvent Model | Explicit representation of solvent molecules to simulate solution-phase behavior. | TIP3P (for water) |

| System Temperature | The temperature at which the simulation is run, maintained by a thermostat. | 300 K |

| System Pressure | The pressure at which the simulation is run, maintained by a barostat. | 1.013 bar |

| Simulation Time | The total duration of the simulated physical time. | 100 nanoseconds |

Prediction of Spectroscopic Properties from First Principles (e.g., UV/Vis Absorption)

First-principles calculations, particularly those based on quantum mechanics, are employed to predict the spectroscopic properties of molecules from their fundamental electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which govern their absorption of ultraviolet (UV) and visible light. researchgate.net

These theoretical investigations can predict the UV/Vis absorption spectrum of this compound, identifying the wavelengths of maximum absorption (λmax) and the corresponding transition probabilities (oscillator strengths). researchgate.net The calculations typically involve optimizing the molecule's ground-state geometry and then computing the vertical excitation energies to various excited states. The transitions with the highest oscillator strengths correspond to the major peaks observed in an experimental spectrum. These transitions often involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), frequently characterized as a π→π* transition. researchgate.net

Studies on similar phenolic compounds have shown that the solvent environment can significantly influence the absorption spectrum, an effect that can be modeled using computational approaches like continuum solvation models. researchgate.netlmu.edu By comparing the calculated spectra in different solvents, one can predict solvatochromic shifts.

Table 2: Predicted UV/Vis Absorption Properties for an Isoxazole-Phenol Hybrid (Illustrative)

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 nm | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 270 nm | 0.12 | HOMO-1 → LUMO |

Theoretical Investigations into Charge Transport and Optoelectronic Characteristics

Theoretical methods are invaluable for assessing the potential of organic molecules in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). For compounds like this compound, DFT calculations can determine key electronic properties that govern their performance as charge transport materials or donors in OSCs. consensus.app

Important parameters include the energies of the HOMO and LUMO. The HOMO level is related to the molecule's ability to donate an electron (hole transport), while the LUMO level relates to its ability to accept an electron (electron transport). The HOMO-LUMO energy gap is a critical factor determining the molecule's electronic and optical properties. consensus.app For use as a donor material in an OSC, a molecule should have a relatively high HOMO energy to ensure efficient charge transfer to a suitable acceptor material like PCBM. consensus.app

Another crucial parameter is the reorganization energy (λ), which quantifies the geometric relaxation energy required when a molecule changes its charge state (from neutral to ionized or vice versa). A low reorganization energy is essential for efficient charge transport, as it indicates that smaller structural changes occur upon electron transfer, facilitating high charge mobility. consensus.app The total reorganization energy is composed of contributions from hole transport (λh) and electron transport (λe). Molecules with low and balanced values for both are considered good ambipolar charge transport materials, suitable for use in OLEDs. consensus.app

Table 3: Calculated Optoelectronic and Charge Transport Properties (Illustrative)

| Property | Symbol | Description | Calculated Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to the ionization potential and hole-donating ability. | -5.9 eV |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to the electron affinity and electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Energy Gap | E(gap) | Determines the intrinsic electronic excitation energy. | 4.4 eV |

| Hole Reorganization Energy | λh | The energy cost for a molecule to transport a positive charge. | 0.21 eV |

| Electron Reorganization Energy | λe | The energy cost for a molecule to transport a negative charge. | 0.25 eV |

| Open Circuit Voltage (vs. PCBM) | Voc | Theoretical maximum voltage of a solar cell using this donor. | 1.8 V |

Biological Activity Profiles and Mechanistic Investigations of Isoxazole Phenol Derivatives

Broad Spectrum of Biological Activities Associated with Isoxazoles (excluding clinical applications)

The isoxazole (B147169) nucleus is a versatile scaffold that imparts a range of biological activities to the molecules containing it. nih.gov Derivatives of isoxazole are recognized for their significant potential in medicinal chemistry due to their diverse pharmacological profiles. nih.govnih.gov Research has shown that these compounds possess antiproliferative and anti-inflammatory properties. nih.gov The 3,5-dimethylisoxazole (B1293586) moiety, in particular, has been identified as a crucial component in the development of competitive inhibitors for various biological targets. nih.govnih.gov

The broad-spectrum activity of isoxazoles is attributed to their ability to act as bioisosteres, mimicking endogenous molecules and interacting with biological systems. nih.govnih.gov For instance, the 3,5-dimethylisoxazole group can act as a bioisostere for acetylated lysine (B10760008), a key component in epigenetic regulation. nih.govnih.gov This mimicry allows isoxazole-containing compounds to interfere with protein-protein interactions that are dependent on acetylated lysine recognition, leading to the modulation of gene transcription. nih.govacs.org

Furthermore, isoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.gov These compounds can induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents. nih.govnih.gov The biological activity of isoxazole derivatives can be significantly influenced by the nature and position of substituents on the isoxazole and associated phenyl rings. nih.gov

Specific Enzymatic and Receptor Inhibition Studies

The therapeutic potential of isoxazole-phenol derivatives is largely rooted in their ability to selectively inhibit specific enzymes and receptors involved in disease pathology.

Secretory Phospholipase A2 (sPLA2) Inhibition: Secretory phospholipase A2 (sPLA2) enzymes are implicated in inflammatory processes through the release of arachidonic acid from cell membranes. nih.govnih.gov The inhibition of sPLA2 is a key strategy for controlling inflammation. nih.gov While specific data on 4-(3,5-Dimethylisoxazol-4-YL)phenol is limited, the broader class of isoxazole-containing compounds has been explored for sPLA2 inhibition. The development of potent and selective sPLA2 inhibitors has been a long-standing goal in medicinal chemistry. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders. nih.govnih.gov Isoxazole derivatives have shown promise as tyrosinase inhibitors. nih.govnih.gov For instance, certain isoxazolone derivatives have demonstrated potent inhibitory activity against mushroom tyrosinase, with some compounds showing greater potency than the standard inhibitor, kojic acid. nih.govscispace.com Kinetic studies have revealed that these compounds can act as competitive inhibitors, binding to the active site of the enzyme. nih.gov The inhibitory activity is often dependent on the specific substitution pattern on the isoxazole and phenyl rings. nih.gov

Tubulin Polymerization Inhibition: Tubulin is a critical protein for microtubule formation and cell division, making it an attractive target for anticancer drug development. nih.govmdpi.com Several isoxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com The antiproliferative activity of these isoxazole derivatives often correlates with their ability to inhibit tubulin polymerization. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Inhibition of COX-2 is a well-established anti-inflammatory strategy. While direct inhibitory data for this compound on COX-2 is not readily available, the anti-inflammatory properties observed for some isoxazole derivatives suggest a potential role in modulating inflammatory pathways, which may include COX-2 inhibition. nih.gov

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene transcription. nih.govnih.govnih.gov The inhibition of bromodomains, particularly those of the BET (Bromodomain and Extra-Terminal domain) family like BRD4, and the CREB-binding protein (CBP) and its homolog p300, has emerged as a promising therapeutic strategy in oncology and inflammation. nih.govnih.govnih.gov

The 3,5-dimethylisoxazole moiety has been identified as a novel and effective mimic of acetylated lysine (KAc). nih.govnih.govacs.org This allows isoxazole-based compounds to act as competitive inhibitors, displacing bromodomains from their natural binding partners on chromatin. nih.govnih.gov

BRD4 Inhibition: A number of 3,5-dimethylisoxazole derivatives have been developed as potent inhibitors of BRD4. nih.govacs.orgnih.gov These compounds have demonstrated antiproliferative effects in various cancer cell lines, including those of acute myeloid leukemia and colorectal cancer. nih.govacs.orgacs.org The inhibitory activity is often in the nanomolar to low micromolar range. nih.govacs.org

CBP/p300 Inhibition: The 3,5-dimethylisoxazole scaffold has also been utilized to develop inhibitors of the CBP/p300 bromodomains. nih.govacs.org Some derivatives have shown selectivity for CBP/p300 over the BET family bromodomains. acs.org The inhibition of CBP/p300 is an attractive approach for the treatment of certain cancers, such as acute myeloid leukemia. nih.gov

Table 1: Inhibitory Activity of Selected Isoxazole Derivatives against Bromodomains

| Compound | Target Bromodomain | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4d | BRD2(1), BRD4(1) | <5 | nih.gov |

| Compound 3 | BRD4(1) | 4.8 | nih.gov |

| Compound 22 | BRD4 | 0.0077 | acs.org |

| Compound 39 | BRD4(BD1) | 0.003 | nih.gov |

| Compound 16t | p300 | 0.01 | nih.gov |

| Compound 16u | p300 | 0.03 | nih.gov |

Structure-based drug design has been instrumental in the development of potent and selective isoxazole-based bromodomain inhibitors. nih.govacs.orgnih.gov X-ray crystallography has provided detailed insights into the binding modes of these compounds within the acetylated lysine binding pocket of various bromodomains. nih.govnih.govacs.org

Key design principles include:

WPF Shelf Occupancy: Aromatic substituents on the isoxazole ring can effectively occupy the "WPF shelf," a hydrophobic region in the binding pocket, thereby enhancing affinity. acs.org

ZA Channel Interaction: Modifications to the scaffold can be made to interact with conserved water molecules in the "ZA channel," further improving binding potency. acs.org

Bivalent Ligands: Designing dimeric compounds that can simultaneously target both bromodomains (BD1 and BD2) within a single BET protein has been shown to significantly enhance binding potency and cellular activity. acs.orgnih.gov

The 3,5-dimethylisoxazole group serves as an excellent bioisostere of acetylated lysine. nih.govnih.govacs.org X-ray crystallographic studies have confirmed that the isoxazole ring nitrogen can accept a hydrogen bond from a conserved asparagine residue within the bromodomain binding pocket. nih.govacs.org This interaction mimics the key hydrogen bond formed between the carbonyl oxygen of acetylated lysine and the same asparagine residue. nih.govacs.org This mimicry is fundamental to the competitive inhibitory activity of these compounds. nih.govnih.gov

Phenolic compounds are well-known for their antioxidant properties, and the presence of a phenol (B47542) group in this compound suggests potential antioxidant activity. jetir.orgnih.gov The antioxidant capacity of isoxazole-phenol derivatives has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the CUPRAC (cupric ion reducing antioxidant capacity) assay. nih.govresearchgate.net

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. mdpi.com The scavenging activity is often influenced by the substitution pattern on the phenolic ring. jetir.org

CUPRAC Assay: The CUPRAC method assesses the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). mdpi.com This assay is advantageous as it can be performed at physiological pH and is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com

In a study of various isoxazole derivatives, compounds with specific substitutions demonstrated significant DPPH radical scavenging activity and cupric ion reducing effects. nih.govresearchgate.net The antioxidant capacity is generally attributed to the hydrogen-donating ability of the phenolic hydroxyl group. jetir.org

Table 2: Antioxidant Activity of Selected Isoxazole Derivatives

| Compound | DPPH Radical Scavenging Activity (SC50, mg/mL) | CUPRAC (mg TEAC/mg) | Reference |

|---|---|---|---|

| Compound 12 | 40.21 ± 2.71 | 1.233 ± 0.015 | nih.gov |

| Compound 13 | - | 1.245 ± 0.019 | nih.gov |

Bromodomain Inhibition and Epigenetic Relevance (e.g., BRD4, CBP/p300)

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of investigation for modulating their biological activities. The core structure, which links a phenol ring to a 3,5-dimethylisoxazole moiety, offers several points for modification. These modifications can significantly influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity. The following sections explore the specific roles of the dimethyl substituents on the isoxazole ring and the substitution patterns on the phenolic ring.

Influence of Dimethyl Substituents on Isoxazole Ring Activity

Research into bromodomain-containing protein 4 (BRD4) inhibitors has utilized the 3,5-dimethylisoxazole moiety as a foundational structural element. nih.govnih.gov In the design of these inhibitors, the 3,5-dimethylisoxazole group is often used as a stable, lipophilic core that can be appropriately positioned within the binding pocket of the target protein. For instance, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized as potent BRD4 inhibitors for anti-breast cancer activity. frontiersin.org In these complex structures, the dimethylisoxazole unit serves as a critical anchor.

The methyl groups at the C3 and C5 positions of the isoxazole ring play a significant role in orienting the molecule within a binding site. In some derivatives, these methyl groups can enhance binding affinity through hydrophobic interactions with nonpolar amino acid residues. Furthermore, the substitution pattern of the isoxazole ring is known to impart different activities. nih.gov While some studies have shown that replacing a methyl group with an amino group can enhance selectivity for certain enzymes like COX-1, the N,N-dialkyl derivatives often show little to no activity. nih.gov This highlights the specific importance of the size and electronic nature of the substituents on the isoxazole ring. In many cases, trifluoromethyl-substituted derivatives have been found to exhibit better growth inhibition activity in cancer cell lines compared to their methyl-substituted counterparts, suggesting that electronic modifications at these positions can significantly boost potency. nih.gov

The stability and synthetic accessibility of the 3,5-dimethylisoxazole ring make it an attractive starting point for developing new therapeutic agents. rsc.org Its derivatives have been investigated for a wide range of biological activities, including anticancer and anti-inflammatory effects. rsc.orgnih.gov

Table 1: Biological Activity of Selected 3,5-Dimethylisoxazole Derivatives

| Compound Class | Target | Key Findings | Reference |

| 3,5-Dimethylisoxazole-pyridone hybrids | BRD4 | Pyridone derivatives were generally more effective than isoxazole counterparts against BRD4 and leukemia cells. | nih.gov |

| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives | BRD4, PARP1 | Compound DDT26 showed potent BRD4 inhibition and mild PARP1 inhibition, with significant anti-proliferative activity against breast cancer cells. | frontiersin.org |

| 3,5-Dimethylisoxazole-dihydroquinazolinone hybrids | BRD4 | Compound 11h exhibited robust potency for BRD4 inhibition and potently inhibited proliferation in sensitive cell lines. | nih.gov |

Impact of Phenolic Substitution Patterns on Biological Effects

The phenolic hydroxyl group and the substitution pattern on the attached phenyl ring are pivotal in determining the biological effects of this compound and its analogs. The hydroxyl group itself can act as a hydrogen bond donor and acceptor, which is a crucial feature for interaction with many biological targets.

SAR studies on various isoxazole-phenol derivatives have demonstrated that the nature and position of substituents on the phenyl ring can dramatically alter the compound's activity. For example, in a series of isoxazole-containing chalcones, the type and placement of substituents on the phenyl ring were critical for their antimicrobial and antioxidant activities. mdpi.com

Specifically, the introduction of halogen atoms (chloro or bromo) onto the phenyl ring has been shown to result in significant anti-inflammatory activity and enhanced selectivity for the COX-2 enzyme. nih.gov In other studies, halogen substituents on the phenyl ring of isoxazole derivatives led to excellent antifungal activity and improved antibacterial activity. mdpi.com The presence of an electron-donating methoxy (B1213986) group at position 4 of the phenyl ring was found to be beneficial for antibacterial activity over antifungal activity. mdpi.com

For antioxidant activity, different substitution patterns yield varying levels of efficacy. In one series of chalcones, disubstitution at positions 3 and 5 on the phenyl ring resulted in the highest antioxidant activity, while in a trisubstituted series, substitutions at positions 2, 4, and 6 were most effective. mdpi.com This indicates that the electronic and steric properties conferred by the substituents, as well as their specific positions, are key determinants of the biological outcome. The phenolic hydroxyl group is a strong electron-donating group, and its interplay with other substituents can fine-tune the electronic distribution of the entire molecule, thereby influencing its binding capabilities and biological response.

Table 2: Effect of Phenyl Ring Substitutions on the Biological Activity of Isoxazole Derivatives

| Substitution on Phenyl Ring | Biological Activity Investigated | General Finding | Reference |

| Chloro or Bromo groups | Anti-inflammatory (COX-2 selectivity) | Exhibited significant activity and were more selective towards COX-2. | nih.gov |

| Halogen atoms | Antimicrobial (Antibacterial & Antifungal) | Showed brilliant antifungal activity and improved antibacterial activity. | mdpi.com |

| Methoxy group (position 4) | Antimicrobial (Antibacterial & Antifungal) | Benefitted antibacterial activity more than antifungal activity. | mdpi.com |

| Disubstitution (positions 3 and 5) | Antioxidant | Gave the highest activity in the disubstituted chalcone (B49325) series. | mdpi.com |

| Trisubstitution (positions 2, 4, and 6) | Antioxidant | Resulted in the highest activity in the trisubstituted chalcone series. | mdpi.com |

Future Research Directions and Translational Perspectives for 4 3,5 Dimethylisoxazol 4 Yl Phenol

Design and Synthesis of Advanced Isoxazole-Phenol Hybrid Compounds

Future synthetic endeavors will likely focus on creating sophisticated hybrid molecules that leverage the 4-(3,5-dimethylisoxazol-4-yl)phenol core to enhance biological efficacy and target specificity. The isoxazole (B147169) ring is a stable aromatic system, and its derivatives are accessible through several well-established synthetic routes. researchgate.netrsc.org

One of the most powerful and versatile methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.orgepa.gov This reaction's high regioselectivity and mild conditions make it ideal for late-stage functionalization and the creation of complex molecular architectures. Another classic and reliable approach involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632), which readily yields the isoxazole core. rsc.org

Building upon these foundational synthetic strategies, future research can explore the creation of hybrid compounds by modifying the phenolic hydroxyl group or by attaching diverse bioactive moieties. The synthesis of isoxazole-tethered quinone-amino acid hybrids, for instance, has been achieved through 1,3-dipolar cycloaddition, demonstrating the feasibility of combining the isoxazole scaffold with other pharmacologically relevant groups. umn.edu Similarly, the modification of natural products like the alkaloid cytisine (B100878) with a 3,5-dimethylisoxazole (B1293586) sulfonyl chloride has yielded novel derivatives with unique biological profiles, such as carbonic anhydrase inhibition. mdpi.com

These examples pave the way for future designs where the this compound scaffold could be conjugated with:

Natural Products: Attaching fragments from other natural products to create hybrids with synergistic or novel activities.

Peptides and Amino Acids: To improve bioavailability or target specific protein-protein interactions. umn.edu

Other Heterocycles: Creating fused-ring systems or linked heterocyclic compounds to explore new chemical space and biological targets. epa.gov

The development of green chemistry approaches, such as using ultrasound radiation or environmentally benign catalysts, will also be crucial for the sustainable synthesis of these advanced derivatives. rsc.org

Table 1: Key Synthetic Methodologies for Isoxazole Derivatives

| Methodology | Description | Key Features | Reference(s) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction between a nitrile oxide (generated in situ) and an alkyne. | High regioselectivity, mild conditions, versatile for complex molecules. | rsc.org, epa.gov |

| Condensation of 1,3-Diketones | Reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride. | Classic, reliable method for forming the isoxazole ring. | rsc.org |

| Copper-Catalyzed Reactions | Copper(I)-catalyzed cycloaddition for rapid synthesis of 3,5-disubstituted isoxazoles. | One-pot procedure, experimentally convenient. | rsc.org |

| Ultrasound-Assisted Synthesis | Use of ultrasound radiation to promote the reaction, often without a catalyst. | Environmentally benign, easier work-up, high yields, shorter reaction times. | rsc.org |

Integration of Advanced Computational Chemistry in Isoxazole Derivative Design

To navigate the vast chemical space of possible this compound derivatives, advanced computational chemistry will be an indispensable tool. In silico methods can accelerate the drug discovery process by predicting the properties and activities of virtual compounds before their actual synthesis, saving significant time and resources. researchgate.netresearchgate.net

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a molecule to a specific biological target. For isoxazole derivatives, docking studies have been employed to understand their interactions with enzymes like cyclooxygenase (COX-1/COX-2) and α-amylase. researchgate.netmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity, thereby guiding the design of more potent and selective inhibitors. researchgate.net

Density Functional Theory (DFT) is another key computational method that allows for the calculation of electronic properties of molecules. researchgate.net Researchers have used DFT to estimate the energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of designed isoxazole derivatives. This energy gap is an indicator of the molecule's reactivity and stability and can be correlated with its potential pharmaceutical activity. researchgate.net By employing various functionals like B3LYP and CAMB3LYP, scientists can fine-tune these predictions to better guide synthetic efforts. researchgate.net

Future applications of computational chemistry in this area will involve:

Virtual Screening: High-throughput virtual screening of large libraries of virtual derivatives against various biological targets.

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new designs to identify candidates with better drug-like properties early in the discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features with biological activity to refine compound design.

Table 2: Computational Tools in Isoxazole Derivative Design

| Computational Method | Application | Purpose | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins (e.g., COX, α-amylase). | To understand structure-activity relationships and guide the design of potent inhibitors. | researchgate.net, mdpi.com |

| Density Functional Theory (DFT) | Calculating electronic properties, such as HOMO-LUMO energy gaps. | To predict molecular reactivity and potential pharmaceutical activities. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | To assess the stability of the binding interaction and refine binding mode predictions. | acs.org |

| Virtual Screening | Computationally screening large libraries of compounds against a target. | To identify potential hit compounds for further investigation. | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Modalities

The isoxazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netwikipedia.org Derivatives have shown inhibitory activity against various targets such as COX-2, tyrosinase, α-amylase, and carbonic anhydrase. researchgate.netmdpi.commdpi.comgoogle.com

A significant future direction for this compound is the systematic exploration of novel biological targets beyond those already established for isoxazoles. This can be achieved through unbiased, high-throughput screening of derivatives against large panels of enzymes, receptors, and ion channels. The goal is to uncover unexpected activities and open up new therapeutic avenues.

Furthermore, the concept of multi-targeted therapies is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. researchgate.net The this compound scaffold is well-suited for the development of multi-target ligands, where a single molecule is designed to interact with multiple biological targets simultaneously. This can lead to improved efficacy and a reduced likelihood of drug resistance. Future research could focus on designing hybrids that, for example, concurrently inhibit a protein kinase and an inflammatory enzyme.

The exploration of new therapeutic modalities also presents an exciting frontier. This could include:

Targeted Protein Degraders (PROTACs): Designing derivatives that can recruit specific proteins to the cellular machinery for degradation.

Covalent Inhibitors: Utilizing the reactivity of the scaffold to form permanent covalent bonds with a target protein, leading to prolonged and potent inhibition.

Photoaffinity Labeling: The isoxazole ring can undergo photochemical rearrangement, a property that can be harnessed to develop photo-cross-linkers for identifying the cellular targets of bioactive compounds. wikipedia.org

Table 3: Established and Potential Biological Targets for Isoxazole Derivatives

| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Enzymes | COX-2, Tyrosinase, α-Amylase, Carbonic Anhydrase | Anti-inflammatory, Cosmetics, Antidiabetic, Various | researchgate.net, google.com, mdpi.com, mdpi.com |

| Receptors | GABA Receptors | Anticonvulsant, Anxiolytic | acs.org |

| Kinases | Various (potential) | Anticancer, Anti-inflammatory | researchgate.net |

| Ion Channels | Various (potential) | Neurological disorders, Cardiovascular disease | researchgate.net |

Non-Pharmacological Applications in Material Science and Agrochemicals

Beyond its therapeutic potential, the isoxazole scaffold has found utility in non-pharmacological applications, an area ripe for future exploration with derivatives of this compound.

Agrochemicals: Isoxazole derivatives are established as potent agents in crop protection. researchgate.net They are used as herbicides, fungicides, and insecticides. researchgate.net For example, isoxaben (B1672637) is a known herbicide, and other isoxazole-containing compounds act as pigment inhibitors in weeds by blocking carotenoid biosynthesis, causing the plants to appear bleached and eventually die. umn.eduwikipedia.org Future research could involve synthesizing and screening novel this compound derivatives for enhanced potency, selectivity, and environmental safety as agrochemicals.

Material Science: The unique chemical and physical properties of the isoxazole ring make it an interesting building block for advanced materials.

Polymers: Researchers have successfully synthesized polyisoxazoles through the cycloaddition of dinitrile-N-oxides and alkynes. rsc.org The properties of these polymers, such as their glass transition temperature, can be tuned by altering the monomer structure. The phenol (B47542) group on the target compound provides a reactive handle for incorporation into polymer backbones (e.g., polyesters or polycarbonates) or for post-polymerization modification, potentially leading to materials with novel thermal, optical, or mechanical properties.

Optical Materials: The electronic structure of the isoxazole ring gives rise to specific UV absorption properties. researchgate.net This suggests potential applications in coatings, films, or as components in dyes and liquid crystals.

Corrosion Inhibitors: Some isoxazole derivatives have been reported to function as anticorrosive coatings, indicating a potential application in protecting metals from environmental degradation. researchgate.net

The future in this domain lies in the rational design of isoxazole-phenol-based molecules tailored for specific material or agricultural functions, expanding the utility of this versatile chemical scaffold far beyond the realm of medicine.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3,5-dimethylisoxazol-4-yl)phenol derivatives, and how can reaction yields be improved?

- Methodological Answer : The synthesis of derivatives can be achieved via coupling reactions using precursors like 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. Key steps include ester hydrolysis with NaOH in THF/water (64% yield), followed by amide coupling using EDC/DMAP in DMF under nitrogen. Yield optimization requires precise stoichiometry (e.g., 1.1:1 molar ratio of EDC to carboxylic acid) and reaction monitoring via TLC (hexane:ethyl acetate mobile phase). Post-reaction purification via crystallization or flash chromatography (e.g., 0–60% EtOAc/hexane gradients) is critical .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : and NMR (DMSO-d6) confirm substituent positions via characteristic shifts (e.g., singlet at δ2.43 ppm for methyl groups on isoxazole) .

- IR Spectroscopy : Bands at 1635–1603 cm indicate carbonyl groups in amides or esters .

- Mass Spectrometry : ESI-MS validates molecular weights (e.g., [M+H] at m/z 309.12 for C18H17N3O2) .

Q. How can researchers screen the biological activity of this compound in metabolic disease models?

- Methodological Answer : Use ERβ-selective agonist assays to evaluate metabolic effects. Subcutaneous injection of derivatives like DIP (4-(2-(3,5-dimethylisoxazol-4-yl)-1H-indol-3-yl)phenol) in murine models induces fat redistribution and enhances thermogenesis. Monitor outcomes via histopathology (visceral vs. subcutaneous fat), indirect calorimetry (energy expenditure), and gene expression analysis (UCP1 for browning) .

Advanced Research Questions

Q. How can target validation studies confirm BRD4 inhibition by this compound derivatives in cancer research?

- Methodological Answer :

- In Vitro : Perform fluorescence polarization assays using BRD4 bromodomains and acetylated histone peptides. Measure IC50 values (e.g., derivatives reported with IC50 < 1 µM) .

- In Vivo : Use TNBC xenograft models to assess tumor growth suppression. Combine with RNA-seq to validate downstream gene regulation (e.g., MYC, BCL2) .

Q. What experimental approaches resolve contradictions in reported metabolic effects of ERβ activation?

- Methodological Answer : Discrepancies in ERβ-mediated outcomes (e.g., weight loss vs. no effect) may arise from model-specific factors (sex, diet, dosing). Control for variables by:

- Comparing subcutaneous vs. oral administration in OVX rats .

- Using ERβ-knockout mice to isolate receptor-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of potent derivatives?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -Br) at the phenyl ring to enhance BRD4 binding .

- Side Chains : Replace morpholine with piperazine to improve solubility without compromising potency (test via LogP measurements) .

- Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to BRD4 or ERβ .

Q. What safety protocols are recommended for handling 3,5-dimethylisoxazol-4-yl intermediates?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods due to isocyanate toxicity (Risk Phrases: R20/21/22) .

- Storage : Keep intermediates under nitrogen at –20°C to prevent degradation .

Q. How can researchers address low yields in multi-step syntheses of hybrid derivatives?

- Methodological Answer :

- Optimize Coupling Steps : Use DMAP as a catalyst for amide bond formation to reduce side reactions .

- Purification : Employ gradient flash chromatography (e.g., 0–60% EtOAc/hexane) instead of recrystallization for polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.